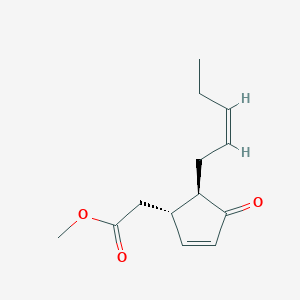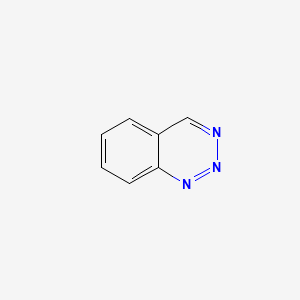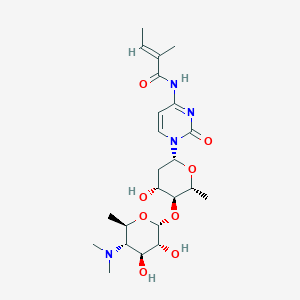
Cytosaminomycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytosaminomycin D is a natural product found in Streptomyces amakusaensis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Study
Cytosaminomycin D has been the subject of synthetic studies for its potential as an anticoccidal antibiotic. A key research in this area involved the stereoselective synthesis of 2',6'-dideoxy-beta-D-hexopyranosyl pyrimidine nucleoside, a component of cytosaminomycins, using the intramolecular pyrimidine delivery method. This research advances the understanding of the disaccharide nucleoside skeleton of cytosaminomycins, which is crucial for their biological activity (Sugimura, 2003).
Potential in Treating Neurological Diseases
Cytosaminomycins, including this compound, are part of a class of agents believed to act by selectively inhibiting gene expression. This characteristic has been explored in the context of neurological diseases. For example, studies have shown that certain agents in this class can effectively inhibit neuronal apoptosis induced by oxidative stress and DNA damage, suggesting potential therapeutic applications in neurological disorders (Chatterjee et al., 2001).
Apoptosis Induction in Cancer Research
Research on cytosaminomycins has also focused on their role in triggering apoptosis, particularly in the context of cancer research. Actinomycin D, closely related to cytosaminomycins, is known for inducing apoptosis in various cell lines, including lymphoma cells. This makes it an ideal model for studying drug-induced apoptosis and exploring potential cancer treatments (Crowley et al., 2016).
Mechanisms of Action in Antitumor Activity
The mechanisms of action of cytosaminomycins, particularly actinomycin D, have been extensively studied. They are known for their intercalation into DNA and their ability to stabilize cleavable complexes with DNA topoisomerases, leading to RNA and protein synthesis inhibition. These properties are crucial for their cytotoxic and antitumor action, making them valuable in cancer therapy and molecular biology research (Koba & Konopa, 2005).
Antiviral Activity Against Plant Viruses
Cytosaminomycins, including Cytosinpeptidemycin, have shown promise in the field of plant virology. They exhibit broad-spectrum antiviral activity against various plant viruses, indicating their potential as microbial pesticides. Studies have revealed that they can effectively inhibit viral accumulation and induce host resistance to viral infection, offering new avenues for controlling plant viral diseases (An et al., 2019).
Propiedades
Fórmula molecular |
C23H36N4O8 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+/t12-,13-,14-,16-,17-,18+,19-,20-,22-/m1/s1 |
Clave InChI |
BIKHRIBBGRUYFE-MPFXDSPDSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)N(C)C)O)O)O |
SMILES canónico |
CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O |
Sinónimos |
cytosaminomycin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



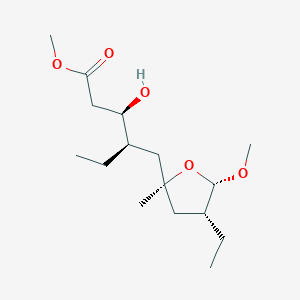

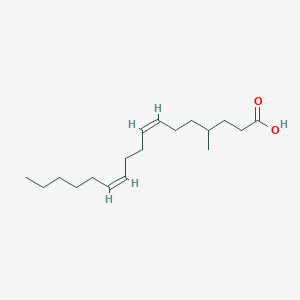

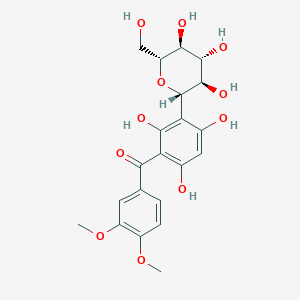



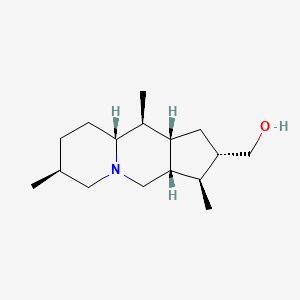
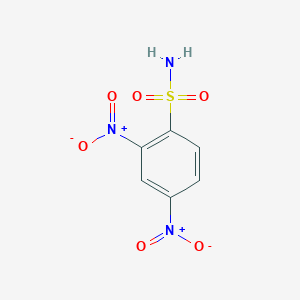
![3-Ethyl-6,7-dihydroindolo[2,3-a]quinolizine](/img/structure/B1250031.png)
